hDDAH-1-IN-1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

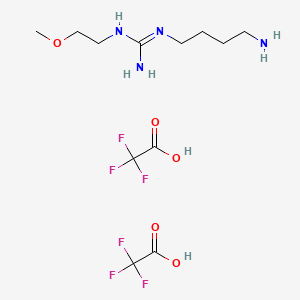

C12H22F6N4O5 |

|---|---|

Molecular Weight |

416.32 g/mol |

IUPAC Name |

2-(4-aminobutyl)-1-(2-methoxyethyl)guanidine;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C8H20N4O.2C2HF3O2/c1-13-7-6-12-8(10)11-5-3-2-4-9;2*3-2(4,5)1(6)7/h2-7,9H2,1H3,(H3,10,11,12);2*(H,6,7) |

InChI Key |

XIZCXZOQUJTQLD-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=NCCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of hDDAH-1-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDDAH-1-IN-1 TFA, also identified as compound 8a with the chemical name N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, is a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1).[1][2][3] As a non-amino acid, catalytic site inhibitor, it presents a significant tool for investigating the physiological and pathological roles of hDDAH-1. This enzyme is a critical regulator of the nitric oxide (NO) signaling pathway through its metabolism of endogenous nitric oxide synthase (NOS) inhibitors, primarily asymmetric dimethylarginine (ADMA). Dysregulation of the DDAH/ADMA/NO pathway is implicated in various cardiovascular and neoplastic diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, selectivity, and the downstream effects on cellular signaling pathways.

Core Mechanism of Action: Competitive Inhibition of hDDAH-1

This compound functions as a competitive inhibitor of hDDAH-1, directly binding to the enzyme's active site.[1][2][3] This binding event precludes the substrate, ADMA, from accessing the catalytic machinery, thereby preventing its hydrolysis into L-citrulline and dimethylamine. The inhibition constant (Ki) for this compound against hDDAH-1 has been determined to be 18 µM .[1][2][3]

A key structural feature of this compound is its non-amino acid nature, which confers high selectivity for DDAH-1 over other enzymes involved in the nitric oxide pathway, such as nitric oxide synthases (NOS) and arginase.[1][2][3] Crystallographic studies have elucidated the unique binding mode of this inhibitor. The guanidine group of this compound is anchored within the active site through a "double clamp" interaction with two key aspartate residues, Asp79 and Asp269. This distinct binding mechanism obviates the need for an α-carboxy group, a common feature in many DDAH inhibitors that also interact with other enzymes in the arginine metabolic pathways.[1]

Quantitative Data: Inhibitory Potency and Selectivity

The following table summarizes the quantitative data for this compound (compound 8a) and related compounds, highlighting its potency and selectivity.

| Compound | Chemical Name | Target | Ki (µM) | Selectivity vs. iNOS | Selectivity vs. eNOS | Selectivity vs. Arginase |

| This compound (8a) | N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine | hDDAH-1 | 18 | High | High | High |

| Compound 8f | N5-(1-Iminobutenyl)-ornithine | hDDAH-1 | 57 | Moderate | Moderate | Moderate |

| Compound 8e | Decarboxylated 8f | hDDAH-1 | 59 | Moderate | Moderate | Moderate |

Data extracted from Lunk et al., 2020, J Med Chem.

Signaling Pathway Perturbation

The primary signaling pathway affected by this compound is the Nitric Oxide (NO) Signaling Pathway . By inhibiting hDDAH-1, the compound leads to an accumulation of the endogenous NOS inhibitor, ADMA. Elevated ADMA levels competitively inhibit all three isoforms of nitric oxide synthase (eNOS, nNOS, and iNOS), resulting in decreased production of nitric oxide.

Experimental Protocols

Synthesis of N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine (hDDAH-1-IN-1, 8a)

A detailed synthesis protocol would be proprietary to the discovering entity. However, a general synthetic route for similar guanidine-containing compounds involves the reaction of a primary amine with a guanylating agent. For N-(4-Aminobutyl)-N′-(2-methoxyethyl)guanidine, this would likely involve the reaction of N-(2-methoxyethyl)cyanamide with 1,4-diaminobutane, potentially with the use of protecting groups to ensure regioselectivity.

Recombinant hDDAH-1 Expression and Purification

-

Expression: The human DDAH-1 gene is cloned into a suitable expression vector (e.g., pET vectors) containing an affinity tag (e.g., His-tag). The vector is then transformed into a competent E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, followed by incubation at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged hDDAH-1 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The purified hDDAH-1 is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT) to remove imidazole and stored at -80°C.

hDDAH-1 Enzymatic Activity Assay

The activity of hDDAH-1 is typically measured by monitoring the production of L-citrulline from the substrate ADMA.

-

Reaction Mixture: A typical reaction mixture contains purified hDDAH-1 enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.4), the substrate ADMA, and the inhibitor at various concentrations.

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) to precipitate the protein.

-

Quantification of L-Citrulline: The amount of L-citrulline produced is quantified using a colorimetric method, such as the diacetyl monoxime-thiosemicarbazide reaction. The absorbance is measured at a specific wavelength (e.g., 530 nm).

-

Data Analysis: The inhibitory activity (IC50) is determined by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition.

References

An In-depth Technical Guide on Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1): Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme Dimethylarginine Dimethylaminohydrolase 1 (DDAH-1), detailing its core function, its central role in nitric oxide signaling, and the landscape of its inhibition. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular research and drug development.

Core Function and Mechanism of DDAH-1

Dimethylarginine Dimethylaminohydrolase (DDAH) is a hydrolytic enzyme responsible for the metabolism of endogenous methylated arginines.[1] In humans, two isoforms, DDAH-1 and DDAH-2, have been identified, sharing 62% homology.[1] DDAH-1 is considered the critical enzyme for the degradation of asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA), which are potent endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[2][3][4][5]

The primary enzymatic function of DDAH-1 is to hydrolyze ADMA and L-NMMA into L-citrulline and either dimethylamine or monomethylamine, respectively.[6][7] By metabolizing these NOS inhibitors, DDAH-1 plays a crucial role in regulating the production of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[2][4] Impaired DDAH-1 activity leads to the accumulation of ADMA, which competitively inhibits NOS, resulting in reduced NO bioavailability.[8] This state, often referred to as endothelial dysfunction, is a hallmark of many cardiovascular diseases such as hypertension, atherosclerosis, and heart failure.[8][9][10]

Beyond its canonical role in the NO pathway, DDAH-1 has been shown to exert functions independent of ADMA degradation. Studies indicate that DDAH-1 can regulate endothelial cell proliferation and migration by forming a protein complex with Ras, leading to the activation of the Akt signaling pathway.[1][11][12]

The DDAH-1 Signaling Pathway

The canonical DDAH-1 pathway is central to maintaining cardiovascular homeostasis. It begins with the release of ADMA from the proteolytic breakdown of methylated proteins.[8] DDAH-1 metabolizes this intracellular ADMA.[13] The resulting decrease in ADMA concentration allows L-arginine to bind to NOS, facilitating the production of NO. NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of NO's downstream effects, including smooth muscle relaxation and vasodilation.[2]

Pharmacological Inhibition of DDAH-1

While enhancing DDAH-1 activity is a therapeutic goal for cardiovascular diseases marked by low NO levels, its inhibition is a promising strategy for conditions characterized by pathological NO overproduction, such as septic shock and certain types of cancer.[1][4][14] Inhibiting DDAH-1 increases ADMA levels, which in turn suppresses NOS activity, thereby reducing excessive NO synthesis.[7] A variety of DDAH-1 inhibitors have been developed and characterized, primarily consisting of arginine analogues and other small molecules.

Table 1: Quantitative Data for Selected DDAH-1 Inhibitors

| Compound Name/Class | Type / Scaffold | IC50 Value (µM) | Reference(s) |

| Arginine Analogues | |||

| L-257 | N G -(2-methoxyethyl)-l-arginine | 20 - 22 | [1][15] |

| L-291 | Methyl ester of L-257 | 20 | [1] |

| ZST316 | Acylsulfonamide bio-isostere | 3 | [7] |

| ZST152 | Oxadiazolone | 18 | [7] |

| Other Small Molecules | |||

| PD 404182 | Iminobenzothiazine derivative | 9 | [15] |

| Indolylthiobarbituric Acid | Indolylthiobarbituric acid | 2 - 16.9 | [1] |

| Ebselen | Selenazole heterocyclic | - | [1] |

| Proton Pump Inhibitors (PPIs) | Benzimidazole derivatives | 51 - 63 | [16] |

Note: IC50 values can vary based on assay conditions. This table presents a summary of reported values for comparative purposes.

Key Experimental Protocols

4.1. DDAH-1 Enzyme Activity Assay (Colorimetric Method)

This protocol is optimized from the Prescott–Jones method for measuring DDAH-1 activity in tissue homogenates or with recombinant enzyme by quantifying L-citrulline production.[17]

Materials:

-

Recombinant human DDAH-1 enzyme[18]

-

Asymmetric dimethylarginine (ADMA) substrate

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Urease (to remove interfering urea from tissue samples)[17]

-

Sulfosalicylic acid (for deproteinization)[17]

-

Colorimetric Reagent A: Diacetyl monoxime in water

-

Colorimetric Reagent B: Thiosemicarbazide in acidic solution (e.g., sulfuric acid, ferric chloride)

-

L-citrulline standards

-

96-well microplate and plate reader (absorbance at ~485-540 nm)

Procedure:

-

Sample Preparation (for tissue): Homogenize tissue in cold phosphate buffer. If necessary, treat the homogenate with urease to remove endogenous urea. Centrifuge the sample and collect the supernatant. Deproteinize the supernatant by adding sulfosalicylic acid, vortex, and centrifuge. The resulting supernatant is used for the assay.[17]

-

Reaction Setup: In a 96-well plate, prepare reactions containing the DDAH-1 enzyme (e.g., 0.3 µM final concentration) and the sample or buffer.[18] Also, prepare L-citrulline standards in the same buffer.

-

Initiation of Reaction: Add ADMA substrate to each well to initiate the enzymatic reaction (e.g., 500 µM final concentration).[18] Include control wells without enzyme to measure background.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 4 hours) during which enzyme activity is linear.[18]

-

Reaction Termination & Color Development: Stop the reaction (deproteinization also serves this purpose). Add Colorimetric Reagents A and B to all wells, including standards and controls.

-

Incubation for Color: Incubate the plate at an elevated temperature (e.g., 60-100°C) for a specified time (e.g., 30-90 minutes) to allow for color development.[18]

-

Measurement: Cool the plate to room temperature and measure the absorbance using a microplate reader.

-

Calculation: Determine the concentration of L-citrulline produced in each sample by comparing its absorbance to the standard curve. DDAH-1 activity is expressed as the rate of L-citrulline production (e.g., pmol/min/mg protein).

4.2. High-Throughput Screening (HTS) for DDAH-1 Inhibitors

This workflow outlines a typical HTS campaign to identify novel DDAH-1 inhibitors from a compound library.[18][19]

Logical Framework: Downstream Effects of DDAH-1 Inhibition

The inhibition of DDAH-1 initiates a cascade of biochemical and physiological events. The logical relationship begins with the direct action of the inhibitor on the enzyme, leading to systemic changes that can be harnessed for therapeutic benefit in specific disease contexts.

Conclusion

DDAH-1 is a pivotal enzyme in the regulation of nitric oxide homeostasis. Its function is critical for maintaining cardiovascular health, and its dysregulation is implicated in a range of pathologies. The development of DDAH-1 inhibitors represents a sophisticated therapeutic strategy for diseases driven by excessive NO production. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the roles of DDAH-1 and develop novel therapeutics targeting this key enzyme. Continued research into more potent and selective inhibitors is essential to translate the therapeutic potential of DDAH-1 modulation into clinical applications.

References

- 1. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development [mdpi.com]

- 2. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 5. DDAH1 dimethylarginine dimethylaminohydrolase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. proteopedia.org [proteopedia.org]

- 7. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. experts.umn.edu [experts.umn.edu]

- 11. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 15. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human dimethylarginine dimethylaminohydrolase 1 inhibition by proton pump inhibitors and the cardiovascular risk marker asymmetric dimethylarginine: in vitro and in vivo significance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of dimethylarginine dimethylaminohydrolase activity in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DDAH-1 in Angiogenesis: A Technical Guide for Researchers

Abstract: Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in vascular biology, primarily known for its role in regulating nitric oxide (NO) bioavailability by metabolizing the endogenous NO synthase (NOS) inhibitor, asymmetric dimethylarginine (ADMA). Emerging evidence has solidified the importance of DDAH-1 as a key modulator of angiogenesis, the formation of new blood vessels. This process is fundamental to development, wound healing, and various pathologies, including cancer and ischemic diseases. This technical guide provides an in-depth examination of the multifaceted role of DDAH-1 in angiogenesis, detailing its core mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining essential experimental protocols. We explore both the canonical ADMA-NO dependent pathway and ADMA-independent signaling cascades, such as the Ras/Akt pathway, through which DDAH-1 influences endothelial cell proliferation, migration, and tube formation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of DDAH-1 biology and its potential as a therapeutic target for modulating neovascularization.

Core Mechanisms of DDAH-1 in Angiogenesis

DDAH-1 promotes angiogenesis through at least two distinct molecular pathways: the well-established degradation of ADMA to enhance NO signaling, and a more recently discovered mechanism involving the direct activation of pro-survival and pro-proliferative signaling cascades.

The Canonical DDAH-1/ADMA/NO Pathway

The primary function of DDAH-1 is the enzymatic hydrolysis of ADMA and N-ω-monomethyl-L-arginine (L-NMMA) into L-citrulline and dimethylamine or monomethylamine, respectively[1][2]. ADMA is a potent competitive inhibitor of all three isoforms of nitric oxide synthase (NOS)[3][4]. By degrading ADMA, DDAH-1 effectively removes a key brake on NO production, leading to increased bioavailability of endothelium-derived NO[5][6].

NO is a central signaling molecule in angiogenesis. It stimulates endothelial cell proliferation and DNA synthesis through cGMP-dependent transcription and is considered a key regulator of the entire angiogenic process[7][8]. Elevated DDAH-1 activity therefore translates to enhanced NO signaling, which in turn promotes the fundamental steps of angiogenesis: endothelial cell proliferation, migration, and differentiation into new vascular structures[7][9]. Conversely, inhibition or genetic deletion of DDAH-1 leads to ADMA accumulation, suppression of NO synthesis, and impaired angiogenesis[1][8][9].

ADMA-Independent Signaling: The Ras/Akt Pathway

Beyond its enzymatic function, DDAH-1 has been shown to regulate endothelial cell function through mechanisms independent of ADMA metabolism. Studies have demonstrated that DDAH-1 can activate the serine-threonine protein kinase Akt (also known as Protein Kinase B)[10][11]. This activation is crucial, as the PI3K/Akt pathway is a major hub for signals that control cell survival, proliferation, and migration.

The activation of Akt by DDAH-1 is independent of the NO-cGMP pathway[10][12]. Evidence suggests that DDAH-1 forms a protein complex with the small GTPase Ras, leading to increased Ras activity. This, in turn, activates the downstream PI3K/Akt signaling cascade[10][11]. Gene silencing of DDAH-1 reduces Akt phosphorylation, while overexpression of a constitutively active form of Akt can rescue the impaired endothelial sprouting and proliferation caused by DDAH-1 deficiency[8][10][11]. This dual-function capability positions DDAH-1 as a unique regulator of endothelial cell behavior.

Regulation of Angiogenic Factors

DDAH-1 activity also influences the expression of other key angiogenic molecules. Studies have shown that DDAH-1 deficiency can lead to decreased expression of Vascular Endothelial Growth Factor (VEGF) and increased expression of the tumor suppressor Neurofibromin 1 (NF1)[8]. The effect on VEGF appears to be a downstream consequence of the DDAH-1-mediated activation of the Ras/PI3K/Akt pathway[8][9]. Furthermore, in cancer models, DDAH-1 overexpression has been linked to the upregulation of VEGF, Hypoxia-Inducible Factor 1-alpha (HIF-1α), and inducible NOS (iNOS), all of which contribute to tumor angiogenesis[13][14][15].

Quantitative Evidence from Preclinical Models

The pro-angiogenic role of DDAH-1 is supported by extensive quantitative data from a range of preclinical models. Genetic manipulation, including overexpression, global knockout, and endothelium-specific knockout, has provided clear insights into its physiological function.

Table 1: Effects of DDAH-1 Modulation on Angiogenesis and Related Biomarkers in Vivo

| Model System | DDAH-1 Status | Key Findings | Quantitative Change | Reference(s) |

| Murine Hindlimb Ischemia | DDAH-1 Transgenic (Overexpression) | Enhanced angiogenic response and NO production. | Reduced tissue ADMA; 7-fold increase in NOS activity post-ischemia. | [5][16] |

| ApoE-deficient Mice | Hypercholesterolemia (Associated with reduced DDAH) | Significantly reduced capillary index post-ischemia. | Capillary Index: 0.25 ± 0.05 vs. 0.62 ± 0.08 in controls. | [5][16] |

| Global DDAH-1 Knockout (DDAH1-/-) | DDAH-1 Deficient | Elevated plasma ADMA and blood pressure. | Plasma ADMA: ~2-fold higher than wild-type; Blood Pressure: ~20 mmHg higher. | [2] |

| Endothelium-Specific DDAH-1 Knockout (DDAH1En-/-) | Endothelial DDAH-1 Deficient | Profoundly impaired angiogenic responses ex vivo and in vivo. | Plasma ADMA unchanged vs. control (0.48 ± 0.06 vs. 0.53 ± 0.04 µmol/L). | [17] |

| Prostate Cancer Xenograft | DDAH-1 Overexpression | Significantly faster tumor growth and higher endothelial content. | > 2-fold faster tumor growth compared to controls. | [15] |

Table 2: Effects of DDAH-1 Modulation on Endothelial Cell Function in Vitro & Ex Vivo

| Model System | DDAH-1 Status | Assay | Key Finding | Quantitative Change | Reference(s) |

| Human Umbilical Vein Endothelial Cells (HUVEC) | DDAH-1 siRNA (Knockdown) | Tube Formation | Decreased formation of tube-like structures on Matrigel. | >80% reduction in DDAH-1 protein led to significant decrease in tube formation. | [10][12] |

| HUVEC | DDAH-1 siRNA (Knockdown) | Cell Proliferation & Migration | Decreased cell proliferation and migration. | Significant reduction compared to control siRNA. | [10][12] |

| Murine Aortic Rings | Global DDAH-1 Knockout | Aortic Ring Sprouting | Reduced endothelial sprouting in Matrigel culture. | Sprouting rescued by overexpression of DDAH-1 or active Akt. | [2][10][11] |

| Murine Aortic Rings | Endothelium-Specific DDAH-1 Knockout | Aortic Ring Sprouting | Reduced endothelial outgrowth. | Effect reversed by exogenous L-arginine. | [17] |

| Human Fetal Pulmonary Microvascular Endothelial Cells (hfPMVEC) | DDAH-1 siRNA (Knockdown) | Tube Formation | Reduced tube formation. | Significantly lower tube formation vs. scramble siRNA control. | [18] |

Key Experimental Protocols

Reproducible and quantifiable assays are essential for studying the role of DDAH-1 in angiogenesis. Below are detailed methodologies for key experiments cited in the literature.

Matrigel Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to differentiate and form capillary-like structures.

-

Preparation: Thaw Matrigel (a basement membrane matrix) on ice overnight. Pipette 50-100 µL of Matrigel into each well of a pre-chilled 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) that have undergone experimental treatment (e.g., transfection with DDAH-1 siRNA or control). Resuspend cells in appropriate media.

-

Incubation: Seed 1-2 x 10⁴ cells onto the surface of the polymerized Matrigel in each well.

-

Analysis: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like networks using a light microscope. Quantify the results by measuring parameters such as total tube length, number of junctions, and number of branches using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).[10][12][18]

Aortic Ring Angiogenesis Assay

This ex vivo assay measures endothelial sprouting from a vessel explant, providing a more complex tissue environment than 2D cell culture.

-

Aorta Isolation: Euthanize a mouse (e.g., a DDAH-1 knockout or wild-type control) according to approved animal care protocols. Surgically expose and excise the thoracic aorta under sterile conditions.

-

Ring Preparation: Place the aorta in a sterile dish with cold serum-free media. Carefully remove periadventitial fibrous tissue and cut the aorta into 1 mm thick cross-sections (rings).

-

Embedding: Place a 50 µL drop of Matrigel in the center of a 24-well plate well. Embed one aortic ring into each drop.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow the Matrigel to solidify. Then, add 500 µL of endothelial cell growth medium, often supplemented with specific growth factors like VEGF.

-

Analysis: Culture for 7-14 days, replacing the medium every 2-3 days. Quantify the extent of endothelial sprouting (microvessel outgrowth) from the rings daily using a microscope and imaging software.[10][11][17]

Murine Hindlimb Ischemia Model

This in vivo model is used to study angiogenesis in response to a clinically relevant ischemic injury.

-

Anesthesia and Surgery: Anesthetize the mouse (e.g., C57BL/6J, DDAH-1 transgenic) with an appropriate agent (e.g., ketamine/xylazine). Make a skin incision over the medial thigh.

-

Ligation: Isolate the femoral artery and its proximal branches. Ligate the femoral artery with a suture proximal to the origin of the popliteal artery. The distal portion of the saphenous artery may also be ligated or cauterized.

-

Closure: Close the incision with sutures or surgical clips.

-

Perfusion Analysis: Monitor blood flow recovery in the ischemic limb over time (e.g., 7, 14, 21 days) using Laser Doppler Perfusion Imaging (LDPI). The ratio of perfusion in the ischemic limb to the non-ischemic contralateral limb is calculated.

-

Histological Analysis: At the study endpoint, harvest the gastrocnemius or adductor muscles from the ischemic limb. Process the tissue for histology and perform immunohistochemical staining for endothelial markers (e.g., CD31) to quantify capillary density (capillaries per muscle fiber).[5][16][19]

Measurement of DDAH Activity

This biochemical assay quantifies the enzymatic function of DDAH-1.

-

Sample Preparation: Prepare tissue or cell lysates by homogenization in a suitable buffer.

-

Enzymatic Reaction: Incubate a defined amount of protein lysate with a known concentration of ADMA (substrate) in a reaction buffer at 37°C for a specified time (e.g., 4 hours).

-

Quantification of L-citrulline: DDAH activity is determined by measuring the production of L-citrulline. This is often done using a colorimetric method.

-

Stop the reaction.

-

Add a color reagent mixture (e.g., diacetyl monoxime and thiosemicarbazide).

-

Heat the mixture (e.g., 60-90°C) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 485-530 nm) using a plate reader.

-

-

Calculation: Calculate the amount of L-citrulline produced based on a standard curve and express DDAH activity as pmol of citrulline/mg protein/min.[20][21]

Signaling Pathway and Workflow Visualizations

To clarify the complex interactions and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: DDAH-1 promotes angiogenesis via two main signaling arms.

Caption: Workflow for assessing DDAH-1's role in angiogenesis.

Therapeutic Implications and Future Directions

The central role of DDAH-1 in regulating neovascularization makes it a compelling therapeutic target for a wide range of diseases.

-

Pro-Angiogenic Therapies: For ischemic conditions such as peripheral artery disease, coronary artery disease, and stroke, enhancing DDAH-1 activity could be a novel strategy. By reducing ADMA levels, DDAH-1 activators could restore NO-mediated vasodilation and promote therapeutic angiogenesis, improving blood flow to ischemic tissues[5][6][16].

-

Anti-Angiogenic Therapies: In oncology, where tumor growth is dependent on the formation of new blood vessels, inhibiting DDAH-1 presents a promising anti-cancer strategy[1][9]. DDAH-1 inhibitors can increase intratumoral ADMA levels, thereby suppressing NO production and curbing tumor angiogenesis, growth, and metastasis[13][14][15]. Several small molecule inhibitors of DDAH-1 are currently under investigation for this purpose[13].

Future research should focus on developing isoform-specific DDAH-1 modulators to minimize off-target effects, given the distinct tissue distribution and potential roles of DDAH-2. Furthermore, a deeper understanding of the regulation of DDAH-1 expression and activity in pathological states will be crucial for designing effective therapeutic interventions.

Conclusion

DDAH-1 is a pivotal regulator of angiogenesis, exerting its influence through both the canonical degradation of the NOS inhibitor ADMA and via direct, ADMA-independent activation of the pro-angiogenic Ras/Akt signaling pathway. This dual mechanism underscores its importance in controlling endothelial cell function. A robust body of evidence from in vitro, ex vivo, and in vivo models confirms that elevated DDAH-1 activity promotes neovascularization, while its deficiency leads to impaired angiogenic responses. This positions DDAH-1 as a high-potential therapeutic target for a spectrum of diseases characterized by either insufficient or excessive angiogenesis.

References

- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Global DDAH1 gene deficient mice reveal that DDAH1 is the critical enzyme for degrading the cardiovascular risk factor ADMA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric dimethylarginine and angiogenesis: biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 6. DDAH: A target for vascular therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADMA (asymmetric dimethylarginine) and angiogenic potential in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 10. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through nitric oxide and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Novel Cellularly Active Inhibitor Regresses DDAH1 Induced Prostate Tumor Growth by Restraining Tumor Angiogenesis through Targeting DDAH1/ADMA/NOS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Dimethylarginine dimethylaminohydrolase-1 (DDAH1) is frequently upregulated in prostate cancer, and its overexpression conveys tumor growth and angiogenesis by metabolizing asymmetric dimethylarginine (ADMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADMA regulates angiogenesis: genetic and metabolic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. DDAH1 regulates apoptosis and angiogenesis in human fetal pulmonary microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vitro and in vivo models of angiogenesis | PPT [slideshare.net]

- 20. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. S-nitrosylation of dimethylarginine dimethylaminohydrolase regulates enzyme activity: Further interactions between nitric oxide synthase and dimethylarginine dimethylaminohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to hDDAH-1-IN-1 TFA: A Selective Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1). The document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, offering valuable insights for researchers in cardiovascular disease, inflammation, and oncology.

Core Properties and Specifications

hDDAH-1-IN-1, as its trifluoroacetic acid (TFA) salt, is a non-amino acid, catalytic site inhibitor of hDDAH-1.[1] Its inhibitory action on DDAH-1, an enzyme responsible for the degradation of the endogenous nitric oxide synthase (NOS) inhibitor asymmetric dimethylarginine (ADMA), makes it a valuable tool for studying the physiological and pathological roles of the DDAH-1/ADMA/NO signaling axis.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | N-(4-aminobutyl)-N'-(2-methoxyethyl)guanidine trifluoroacetate | N/A |

| Molecular Formula | C₈H₂₀N₄O (base) | N/A |

| Molecular Weight | 188.27 g/mol (base) | N/A |

| CAS Number | 1229238-70-3 | [1] |

| Inhibition Constant (Ki) | 18 µM for hDDAH-1 | [1] |

Note: The provided molecular formula and weight are for the free base form of the inhibitor.

Chemical Structure

The chemical structure of hDDAH-1-IN-1 is characterized by a guanidine core substituted with an aminobutyl group and a methoxyethyl group. The trifluoroacetate counter-ion is present in the salt form.

Caption: Chemical structure of this compound.

Mechanism of Action and Signaling Pathway

hDDAH-1 plays a crucial role in regulating the levels of ADMA, an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By catalyzing the hydrolysis of ADMA to L-citrulline and dimethylamine, DDAH-1 promotes the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Inhibition of DDAH-1 by hDDAH-1-IN-1 leads to an accumulation of ADMA, which in turn reduces NO production.

Recent studies have also unveiled an alternative signaling pathway for DDAH-1, independent of its enzymatic activity on ADMA. DDAH-1 has been shown to activate the serine/threonine kinase Akt (Protein Kinase B), a central regulator of cell growth, proliferation, and survival. This activation appears to be independent of the canonical NO-cGMP pathway.

References

Unveiling hDDAH-1-IN-1 TFA: A Technical Overview of a Selective DDAH-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

hDDAH-1-IN-1 TFA is a potent and selective, non-amino acid-based inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), a critical enzyme in the regulation of nitric oxide (NO) synthesis. By inhibiting DDAH-1, this compound prevents the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthases (NOS). This mechanism of action makes this compound a valuable research tool for investigating the physiological and pathological roles of the DDAH-1/ADMA/NO pathway and a potential starting point for the development of therapeutics targeting conditions associated with dysregulated NO signaling, such as cardiovascular diseases. This document provides a technical guide to the available information on this compound, including its mechanism of action, known quantitative data, and the broader context of DDAH-1 signaling pathways.

Introduction to DDAH-1 and Its Therapeutic Potential

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a key enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA) and L-NG-monomethyl arginine (L-NMMA), both of which are endogenous inhibitors of all three isoforms of nitric oxide synthase (NOS).[1][2] By degrading ADMA, DDAH-1 plays a crucial role in promoting the synthesis of nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[3][4]

Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated as a risk factor for a variety of cardiovascular diseases, including hypertension, atherosclerosis, and stroke.[1] Therefore, modulation of DDAH-1 activity presents a promising therapeutic strategy. While enhancing DDAH-1 activity could be beneficial in conditions of ADMA accumulation, selective inhibition of DDAH-1 is a valuable approach for studying the pathological consequences of elevated ADMA and for potential therapeutic applications where reducing NO production is desired, such as in certain inflammatory conditions or septic shock.[3]

This compound: A Selective Inhibitor

This compound is a research compound identified as a potent and selective inhibitor of the human isoform of DDAH-1.[5][6] Its chemical structure is that of a non-amino acid catalytic site inhibitor, which distinguishes it from substrate-analog inhibitors.[5][6] The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules to ensure stability and solubility.[7]

Quantitative Data

The primary reported quantitative measure of the potency of this compound is its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher potency.

| Compound | Target | Parameter | Value | Reference |

| This compound | hDDAH-1 | Ki | 18 µM | [5][6] |

DDAH-1 Signaling Pathways

DDAH-1 exerts its influence on cellular function through multiple signaling pathways, both dependent and independent of its enzymatic activity on ADMA. Understanding these pathways is crucial for interpreting the effects of this compound in experimental systems.

The Canonical DDAH-1/ADMA/NO Pathway

The most well-established function of DDAH-1 is its role in the nitric oxide signaling cascade. By degrading ADMA, DDAH-1 relieves the inhibition of NOS, leading to the production of NO from L-arginine. NO then activates soluble guanylyl cyclase (sGC), which converts GTP to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to various downstream effects, including smooth muscle relaxation and vasodilation.

Caption: The canonical DDAH-1/ADMA/NO signaling pathway.

ADMA-Independent Signaling: The Akt Pathway

Research has revealed that DDAH-1 can also influence cell signaling independently of its ADMA-degrading activity. DDAH-1 has been shown to activate the protein kinase B (Akt) signaling pathway, which is a critical regulator of cell proliferation, migration, and survival.[1][2] This activation appears to be independent of the NO-cGMP pathway.[1][2] Studies have indicated that DDAH-1 can form a protein complex with Ras and increase its activity, leading to the downstream activation of Akt.[1][2]

Caption: The ADMA-independent DDAH-1/Akt signaling pathway.

Experimental Protocols: General Methodologies

While specific, detailed protocols for the synthesis and evaluation of this compound are not publicly available, this section outlines the general experimental methodologies that would be employed in the discovery and characterization of such an inhibitor.

Synthesis of this compound

The synthesis of a small molecule inhibitor like this compound would likely involve a multi-step organic synthesis process. A generalized workflow would include:

-

Retrosynthetic Analysis: Deconstruction of the target molecule to identify commercially available starting materials and key chemical transformations.

-

Stepwise Synthesis: Execution of the planned chemical reactions, which could include coupling reactions, functional group transformations, and protection/deprotection steps.

-

Purification: Each intermediate and the final product would be purified, typically using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Structural Verification: The chemical structure of the final compound would be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

-

Salt Formation: The final compound would be converted to its trifluoroacetate (TFA) salt, often during the final HPLC purification step using TFA as a mobile phase modifier, to improve handling and solubility.[8]

Caption: A generalized workflow for small molecule inhibitor synthesis.

In Vitro DDAH-1 Inhibition Assay

To determine the inhibitory potency (Ki or IC50) of this compound, a biochemical assay using purified recombinant human DDAH-1 would be performed. A common method is a colorimetric assay that measures the production of L-citrulline from ADMA.

Principle: DDAH-1 metabolizes ADMA to L-citrulline and dimethylamine. The concentration of L-citrulline can be quantified using a colorimetric reaction (e.g., the diacetyl monoxime method).

General Protocol:

-

Reagents:

-

Purified recombinant hDDAH-1 enzyme.

-

ADMA substrate.

-

This compound at various concentrations.

-

Reaction buffer (e.g., phosphate buffer, pH 6.5).

-

Colorimetric detection reagents.

-

-

Procedure:

-

Incubate hDDAH-1 with varying concentrations of this compound for a defined pre-incubation period.

-

Initiate the enzymatic reaction by adding ADMA.

-

Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding acid).

-

Add the colorimetric reagents and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of DDAH-1 activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for elucidating the complex roles of the DDAH-1 enzyme in health and disease. Its selectivity and non-amino acid nature make it a useful tool for in vitro and potentially in vivo studies. Further research is needed to fully characterize its pharmacological profile, including its selectivity against other enzymes, its pharmacokinetic properties, and its effects in cellular and animal models of diseases associated with dysregulated NO signaling. The detailed discovery and development data, once available in the public domain, will be instrumental in advancing our understanding and utilization of this potent DDAH-1 inhibitor.

References

- 1. Design and Structure Activity Relationship of Tumor-Homing Histone Deacetylase Inhibitors Conjugated to Folic and Pteroic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 3. Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative GFP-based bioassay for the detection of HIV-1 Tat transactivation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fluorocarbons.org [fluorocarbons.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of hDDAH-1-IN-1 TFA

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting in vivo studies with the human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1) inhibitor, hDDAH-1-IN-1 TFA.

Introduction

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1][2] By degrading ADMA, DDAH-1 plays a crucial role in maintaining cardiovascular health and other physiological processes.[1] Dysregulation of the DDAH-1/ADMA/NO pathway has been implicated in various pathologies, including cardiovascular diseases and cancer, making DDAH-1 an attractive therapeutic target.[3][4][5]

hDDAH-1-IN-1 is a potent and selective, non-amino acid based inhibitor of human DDAH-1 with a Ki of 18 µM.[6] The trifluoroacetic acid (TFA) salt form is often used in research. These notes will detail the mechanism of action, provide protocols for a pharmacokinetic and a hypothetical efficacy study in a cancer model, and present the expected outcomes.

Mechanism of Action

hDDAH-1-IN-1 exerts its effects through two primary signaling pathways:

-

ADMA-Dependent Pathway: The canonical pathway involves the inhibition of DDAH-1, leading to the accumulation of ADMA.[1] Elevated ADMA levels competitively inhibit NOS, resulting in decreased NO production and subsequent reduction in cGMP signaling.[1] This pathway is particularly relevant in conditions characterized by excessive NO production, such as septic shock and certain cancers.[2]

-

ADMA-Independent Pathway: Recent studies have revealed that DDAH-1 can also influence cellular functions independently of its enzymatic activity on ADMA. DDAH-1 can form a protein complex with Ras, leading to the activation of the PI3K-Akt signaling pathway, which is crucial for endothelial cell proliferation, migration, and survival.[7][8] DDAH-1 has also been shown to regulate the expression of vascular endothelial growth factor (VEGF) and neurofibromin 1 (NF1), further impacting cell cycle progression and angiogenesis.[9]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by hDDAH-1-IN-1.

Experimental Protocols

Pharmacokinetic (PK) Study in Mice

This protocol is adapted from a study on the DDAH1 inhibitor ZST316.[2]

Objective: To determine the pharmacokinetic profile of this compound in mice following a single intraperitoneal (IP) administration.

Experimental Workflow:

Methodology:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.

-

Formulation: Prepare a 3 mg/mL solution of this compound in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The TFA salt may affect solubility and pH, so ensure complete dissolution and consider pH adjustment if necessary.

-

Dosing: Administer a single intraperitoneal (IP) injection of this compound at a dose of 30 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound will be determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters will be calculated using non-compartmental analysis.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice

| Parameter | Unit | Value |

| Cmax | ng/mL | 1500 |

| Tmax | h | 0.25 |

| AUC(0-t) | ngh/mL | 3500 |

| AUC(0-inf) | ngh/mL | 3650 |

| t1/2 | h | 2.5 |

| CL/F | L/h/kg | 0.08 |

| Vz/F | L/kg | 0.3 |

Efficacy Study in a Xenograft Tumor Model

This hypothetical protocol is designed to evaluate the anti-angiogenic and anti-tumor effects of this compound.

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and angiogenesis in a human colorectal cancer (HT-29) xenograft model.

Experimental Workflow:

Methodology:

-

Animals: Female athymic nude mice, 6-8 weeks old.

-

Cell Culture: HT-29 human colorectal cancer cells will be cultured in appropriate media.

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells in 100 µL of Matrigel into the flank of each mouse.

-

Treatment Groups: Once tumors reach an average volume of 100 mm³, randomize mice into two groups (n=10 per group):

-

Vehicle control (5% DMSO, 40% PEG300, 55% saline)

-

This compound (30 mg/kg)

-

-

Dosing: Administer treatment daily via intraperitoneal injection for 21 days.

-

Monitoring: Measure tumor volume with calipers every three days and record body weight.

-

Endpoint: At the end of the study, euthanize mice and excise tumors. Record final tumor weight.

-

Immunohistochemistry (IHC): A portion of the tumor tissue will be fixed in formalin and embedded in paraffin for IHC analysis of CD31 (a marker of angiogenesis) and Ki-67 (a marker of proliferation).

Data Presentation:

Table 2: Hypothetical Efficacy Data of this compound in a Xenograft Model

| Parameter | Vehicle Control | This compound (30 mg/kg) | % Inhibition |

| Final Tumor Volume (mm³) | 1200 ± 150 | 600 ± 100 | 50 |

| Final Tumor Weight (g) | 1.1 ± 0.2 | 0.55 ± 0.1 | 50 |

| CD31 Positive Area (%) | 15 ± 3 | 7 ± 2 | 53 |

| Ki-67 Positive Nuclei (%) | 80 ± 10 | 45 ± 8 | 44 |

Conclusion

The provided protocols and application notes offer a framework for the in vivo evaluation of this compound. The dual mechanism of action, targeting both ADMA-dependent and independent pathways, makes it a promising candidate for further investigation in diseases characterized by aberrant NO signaling and cell proliferation, such as cancer and cardiovascular disorders. Careful consideration of the formulation, particularly the TFA salt, is recommended for optimal in vivo performance.

References

- 1. Regulation of DDAH1 as a Potential Therapeutic Target for Treating Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Characterization of the DDAH1 Inhibitors ZST316 and ZST152 in Mice Using a HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 7. ahajournals.org [ahajournals.org]

- 8. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DDAH1 Deficiency Attenuates Endothelial Cell Cycle Progression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: DDAH-1 Activity Assay Using hDDAH-1-IN-1 TFA

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethylarginine dimethylaminohydrolase 1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes endogenous inhibitors of nitric oxide synthases (NOS), primarily asymmetric dimethylarginine (ADMA) and L-N-monomethyl arginine (L-NMMA).[1][2][3] By degrading these inhibitors, DDAH-1 plays a crucial role in maintaining NO homeostasis, which is vital for cardiovascular health, including the regulation of blood pressure and endothelial function.[4][5] Dysregulation of the DDAH-1/ADMA pathway is implicated in various pathologies, making DDAH-1 a compelling therapeutic target.[2][3] Beyond its role in the NO-cGMP pathway, DDAH-1 has also been shown to activate Akt, affecting endothelial cell proliferation and migration independently of its ADMA-degrading activity.[1][6]

This application note provides a detailed protocol for an in vitro DDAH-1 activity assay using hDDAH-1-IN-1 TFA, a selective, non-amino acid inhibitor that targets the enzyme's catalytic site.[7][8][9]

Inhibitor Profile: this compound

hDDAH-1-IN-1 is a potent tool for investigating the physiological and pathological roles of DDAH-1. The trifluoroacetic acid (TFA) salt is a common formulation resulting from purification processes. Researchers should note that TFA can sometimes interfere with protein structural analysis and may require consideration during experimental setup.[10][11]

| Parameter | Value | Reference |

| Target | Human DDAH-1 (hDDAH-1) | [7][9] |

| Mechanism | Selective, non-amino acid catalytic site inhibitor | [7][9] |

| Potency (K_i) | 18 µM | [7][8][9] |

| CAS Number | 1229238-70-3 | [8] |

DDAH-1 Signaling Pathways

DDAH-1 is a central regulator in two key pathways affecting vascular function. The canonical pathway involves the degradation of ADMA to enhance NO production. A non-canonical pathway involves the activation of Ras-Akt signaling.

Caption: DDAH-1 signaling pathways.

Principle of the DDAH-1 Activity Assay

This protocol is based on a colorimetric method adapted for a microplate format.[12] Recombinant human DDAH-1 (rhDDAH-1) metabolizes its substrate, ADMA, to produce L-citrulline and dimethylamine. The reaction is stopped, and the generated L-citrulline is quantified using a color-developing reagent. The absorbance, measured at ~485 nm, is directly proportional to the amount of L-citrulline produced and thus reflects DDAH-1 enzymatic activity.[12]

Experimental Workflow

The workflow for determining DDAH-1 inhibition is a sequential process involving enzyme-inhibitor pre-incubation, initiation of the enzymatic reaction, and colorimetric detection of the product.

Caption: Workflow for the DDAH-1 colorimetric assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format for high-throughput screening.[12][13]

Materials and Reagents

-

Recombinant Human DDAH-1 (rhDDAH-1)

-

Asymmetric Dimethylarginine (ADMA)

-

This compound

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Color Reagent A: Mixture of H₂SO₄ and H₃PO₄

-

Color Reagent B: Diacetylmonoxime (DAMO) in water

-

DMSO (for inhibitor dilution)

-

384-well clear microplates

-

Adhesive plate seals

Equipment

-

Microplate reader with absorbance detection at 485 nm

-

Incubator set to 37°C and 60°C

-

Multichannel pipette or automated liquid handler

-

Reagent reservoirs

Reagent Preparation

-

rhDDAH-1 Enzyme Stock: Prepare a stock solution of rhDDAH-1 in assay buffer. For the final assay, a concentration of 0.3 µM is recommended.[12]

-

ADMA Substrate Stock: Prepare a stock solution of ADMA in assay buffer. The final concentration in the assay will be 500 µM.[12]

-

This compound Stock: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the inhibition curve.

-

Controls:

-

100% Activity Control (Negative Control): Contains enzyme and substrate, with DMSO vehicle instead of inhibitor.

-

0% Activity Control (Blank): Contains substrate but no enzyme. Use assay buffer in place of the enzyme solution.

-

Assay Procedure

-

Plate Setup: Add 1 µL of serially diluted this compound or DMSO vehicle to the appropriate wells of a 384-well plate.

-

Enzyme Addition: Add 20 µL of rhDDAH-1 solution (at a concentration to yield 0.3 µM final) to all wells except the 0% activity controls. Add 20 µL of assay buffer to the 0% activity control wells.

-

Pre-incubation: Seal the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of ADMA solution (at a concentration to yield 500 µM final) to all wells to start the reaction. The total reaction volume should be ~40 µL.

-

Enzymatic Reaction: Seal the plate and incubate at 37°C for 4 hours.[12]

-

Reaction Termination & Color Development:

-

Carefully unseal the plate. Add 20 µL of Color Reagent A to all wells to stop the reaction.

-

Add 20 µL of Color Reagent B to all wells.

-

-

Color Incubation: Seal the plate with a new adhesive seal and incubate at 60°C for 90 minutes to allow for color development.[12]

-

Absorbance Reading: Cool the plate to room temperature. Remove any condensation from the plate bottom and measure the absorbance at 485 nm.

Data Analysis

-

Correct for Blank: Subtract the average absorbance of the 0% activity control (Blank) from all other absorbance readings.

-

Calculate Percent Inhibition: Use the following formula to determine the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_100%_activity))

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce DDAH-1 activity by 50%.

Example Data Presentation

Data should be structured to allow for clear calculation of inhibition and subsequent plotting of the dose-response curve.

| [hDDAH-1-IN-1] (µM) | Absorbance (485 nm) | Corrected Absorbance | % Inhibition |

| 0 (100% Activity) | 0.850 | 0.800 | 0% |

| 1 | 0.775 | 0.725 | 9.4% |

| 5 | 0.652 | 0.602 | 24.8% |

| 10 | 0.531 | 0.481 | 39.9% |

| 20 | 0.445 | 0.395 | 50.6% |

| 50 | 0.288 | 0.238 | 70.3% |

| 100 | 0.155 | 0.105 | 86.9% |

| Blank (0% Activity) | 0.050 | 0.000 | 100% |

References

- 1. ahajournals.org [ahajournals.org]

- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Ddah1 dimethylarginine dimethylaminohydrolase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Dimethylarginine dimethylaminohydrolase 1 modulates endothelial cell growth through NO and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. This compound – Biotech Hub Africa [biotechhubafrica.co.za]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Replacement of trifluoroacetic acid with HCl in the hydrophobic purification steps of pediocin PA-1: a structural effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for hDDAH-1-IN-1 TFA in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of hDDAH-1-IN-1 TFA, a potent and selective inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), in Western blot analysis. This document outlines the mechanism of action, key signaling pathways, detailed experimental protocols, and expected outcomes for researchers investigating the role of DDAH-1 in various physiological and pathological processes.

Introduction

This compound is a non-amino acid catalytic site inhibitor of human DDAH-1 with a Ki of 18 µM. DDAH-1 is a critical enzyme responsible for the metabolic clearance of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). By inhibiting DDAH-1, this compound leads to an accumulation of ADMA, which in turn reduces the production of nitric oxide (NO). Furthermore, DDAH-1 has been shown to play a role in signaling pathways independent of its ADMA-degrading activity, including the regulation of the Ras/PI3K/Akt pathway. Western blotting is a key technique to elucidate the effects of this compound on these signaling cascades by measuring changes in the expression and phosphorylation status of key proteins.

Mechanism of Action and Signaling Pathways

DDAH-1 plays a dual role in cellular signaling. Its primary, well-established function is the hydrolysis of ADMA, thereby regulating NO bioavailability. Inhibition of DDAH-1 by this compound is expected to increase intracellular ADMA levels, leading to a decrease in the phosphorylation of endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177) and a subsequent reduction in NO production.

Beyond its role in the NO pathway, DDAH-1 has been implicated in the activation of the PI3K/Akt signaling cascade. Studies using DDAH-1 knockdown have shown a decrease in the phosphorylation of Akt at Ser473. Therefore, treatment with this compound may also lead to a reduction in p-Akt (Ser473) levels, impacting downstream processes such as cell proliferation, survival, and metabolism.

DDAH-1 Signaling Pathways

Caption: DDAH-1 signaling pathways affected by this compound.

Quantitative Data Summary

While direct quantitative Western blot data for this compound is not extensively published, data from siRNA-mediated DDAH-1 knockdown studies can provide an estimate of the expected changes in protein expression and phosphorylation. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental setup.

| Target Protein | Expected Change upon DDAH-1 Inhibition | Fold Change (siRNA studies) | Recommended Antibody (Vendor, Cat#) |

| p-eNOS (Ser1177) | Decrease | 20-50% decrease | Cell Signaling Technology, #9571 |

| Total eNOS | No significant change | - | Cell Signaling Technology, #9572 |

| p-Akt (Ser473) | Decrease | 30-60% decrease | Cell Signaling Technology, #4060 |

| Total Akt | No significant change | - | Cell Signaling Technology, #9272 |

| DDAH-1 | No change (inhibition of activity) | - | Santa Cruz Biotechnology, sc-365313 |

Note: The fold changes are estimates based on DDAH-1 knockdown studies and may vary depending on the cell type, treatment conditions, and antibody performance. It is crucial to validate these findings with appropriate controls.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol is a general guideline and should be optimized for the specific cell line being used.

Experimental Workflow

Caption: General workflow for Western blot analysis using this compound.

Materials:

-

Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations. A concentration range of 10-50 µM is a suggested starting point based on the Ki value.

-

Remove the culture medium and replace it with a medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a predetermined period. A time course of 6, 12, and 24 hours is recommended for initial experiments.

-

After incubation, wash the cells twice with ice-cold PBS.

-

Proceed immediately to cell lysis for Western blot analysis.

Western Blot Protocol

Materials:

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (see table above)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cells on ice using RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (Refer to the manufacturer's datasheet for recommended dilutions).

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging and Analysis: Capture the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize the phosphoprotein signal to the total protein signal.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal for target proteins | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to optimize treatment conditions. |

| Poor antibody quality. | Use a validated antibody with positive and negative controls. | |

| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |

| High background | Insufficient blocking or washing. | Increase blocking time and/or washing steps. Use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |

| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |

| Inconsistent results | Variation in cell confluency or treatment conditions. | Maintain consistent cell culture and treatment protocols. |

| Uneven loading of protein samples. | Accurately quantify and normalize protein concentrations before loading. Use a reliable loading control for normalization. |

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate roles of DDAH-1 in cellular signaling and disease, with Western blotting serving as a robust method for quantitative analysis.

Application Notes and Protocols for hDDAH-1-IN-1 TFA Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylarginine dimethylaminohydrolase-1 (DDAH-1) is a critical enzyme in the regulation of nitric oxide (NO) signaling. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS). Elevated levels of ADMA are associated with endothelial dysfunction and have been implicated in the pathophysiology of various cardiovascular diseases, sepsis, and cancer.

hDDAH-1-IN-1 TFA is a potent and selective, non-amino acid-based inhibitor of human DDAH-1 with a Ki of 18 µM. By inhibiting DDAH-1, this compound is expected to increase endogenous ADMA levels, thereby modulating NO production. This mechanism of action makes this compound a promising candidate for therapeutic intervention in diseases characterized by excessive NO synthesis.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various animal models. The protocols outlined below are intended as a general framework and should be adapted and optimized based on preliminary in-house studies.

Mechanism of Action: The DDAH-1/ADMA/NO Pathway

The signaling pathway involving DDAH-1, ADMA, and NO is a key regulator of vascular homeostasis and immune responses.

Preliminary In Vivo Studies

Prior to conducting efficacy studies, it is crucial to perform preliminary investigations to determine the fundamental pharmacokinetic and safety profile of this compound.

Formulation and Solubility Testing

Objective: To develop a suitable vehicle for in vivo administration of this compound.

Protocol:

-

Test the solubility of this compound in a range of biocompatible solvents (e.g., saline, PBS, DMSO, polyethylene glycol 400, Tween 80, or combinations thereof).

-

Prepare several formulations at different concentrations.

-

Visually inspect for precipitation and assess stability over a relevant time period at room temperature and 4°C.

-

Select a vehicle that provides a clear, stable solution at the desired concentration range.

-

Note: Given that the compound is a TFA salt, the vehicle alone, including any necessary pH adjustments, should be used as a control in all subsequent experiments.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[1][2][3][4][5]

Protocol:

-

Use a small cohort of mice (e.g., n=3 per group).

-

Administer single escalating doses of this compound via the intended route of administration (e.g., intraperitoneal or oral gavage).

-

Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

-

Include a vehicle control group and a vehicle + TFA salt control group.

-

Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 72 hours post-dosing.[1]

-

The MTD is the highest dose that does not produce significant toxicity.[4]

Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To obtain an initial understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on the target biomarker.[6][7][8]

Protocol:

-

Administer a single, non-toxic dose of this compound to a cohort of mice.

-

Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

In parallel, measure plasma levels of ADMA and nitrate/nitrite at the same time points to assess the pharmacodynamic effect.[9][10][11][12][13]

-

This pilot study will provide preliminary data on key PK parameters (Cmax, Tmax, half-life) and help in designing the dosing regimen for efficacy studies.

Animal Models for Efficacy Studies

Based on the therapeutic potential of DDAH-1 inhibition, the following animal models are recommended for evaluating the efficacy of this compound.

Sepsis Models

Sepsis is characterized by excessive NO production, leading to vasodilation and septic shock. Inhibition of DDAH-1 is a potential therapeutic strategy to counteract this.

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the human condition.[14][15][16][17][18]

Experimental Workflow:

Protocol:

-

Anesthetize mice (e.g., with ketamine/xylazine).

-

Perform a midline laparotomy to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The position of the ligation determines the severity of sepsis.[18]

-

Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge).[17]

-

Return the cecum to the peritoneal cavity and close the incision.

-

Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).

-

Administer this compound at the predetermined dose and schedule.

-

Monitor survival, clinical signs of illness, and body temperature.

-

At the experimental endpoint, collect blood for ADMA, nitrate/nitrite, and cytokine analysis, and organs for histological examination.

This model induces a more acute and sterile inflammatory response compared to the CLP model.[19][20][21][22][23]

Protocol:

-

Administer this compound to mice.

-

After a predetermined time (e.g., 1 hour), inject a sublethal or lethal dose of LPS (e.g., 5-20 mg/kg) intraperitoneally.[21][23]

-

Monitor survival and clinical signs.

-

Collect blood and tissues at specified time points for biomarker analysis (e.g., plasma cytokines, ADMA, nitrate/nitrite).

Cancer Model: Subcutaneous Xenograft

DDAH-1 is implicated in tumor angiogenesis.[24][25][26][27][28] Inhibition of DDAH-1 may therefore have anti-angiogenic and anti-tumor effects.

Experimental Workflow:

Protocol:

-

Inject human cancer cells (e.g., breast, lung, or melanoma cell lines with known DDAH-1 expression) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment groups (vehicle, vehicle + TFA, this compound).

-

Administer this compound at the predetermined dose and schedule.

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor body weight as an indicator of toxicity.

-

At the end of the study, excise tumors for weight measurement, histological analysis (e.g., H&E, CD31 for microvessel density), and biomarker analysis.

Cardiovascular Disease Model: Angiotensin II-Induced Hypertension

This model is used to study cardiovascular remodeling, including hypertrophy and fibrosis, in response to hypertension.[29][30][31][32][33]

Protocol:

-

Implant osmotic minipumps subcutaneously in mice to deliver a continuous infusion of angiotensin II (e.g., 490 ng/kg/min) for several weeks.[29]

-